molecular formula C19H22O4 B076305 (4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione CAS No. 10245-15-5

(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione

Cat. No.: B076305
CAS No.: 10245-15-5
M. Wt: 314.4 g/mol
InChI Key: ZVOSNTPXWLRWJG-LSMRDDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Odoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving odoratin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications.

Major Products Formed: The major products formed from the reactions of odoratin include various oxidized and reduced derivatives.

Properties

CAS No.

10245-15-5

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione

InChI

InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1

InChI Key

ZVOSNTPXWLRWJG-LSMRDDNUSA-N

SMILES

CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C

Isomeric SMILES

C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C

Canonical SMILES

CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C

Origin of Product

United States

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